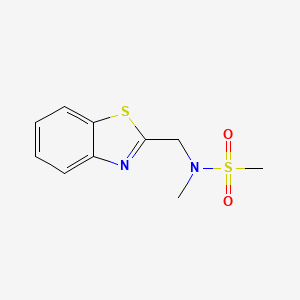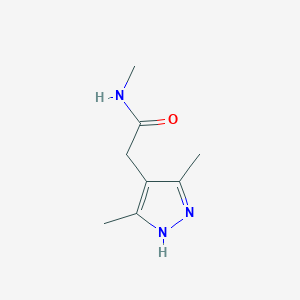
N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine (CTP) is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CTP belongs to the pyrimidine class of compounds and has a molecular weight of 297.36 g/mol.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is not fully understood, but it is believed to act on various cellular pathways to exert its therapeutic effects. N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been shown to modulate the activity of several enzymes and receptors, including the MAPK pathway, COX-2, and NMDA receptors.
Biochemical and Physiological Effects:
N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been shown to have several biochemical and physiological effects. In animal models, N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has also been shown to have a neuroprotective effect and may be useful in treating neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is its high potency and selectivity. N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the main limitations of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine. One potential application of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is in the treatment of cancer. Further research is needed to determine the optimal dosage and administration route for N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine in cancer patients. Another potential application of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Future studies should focus on the mechanism of action of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine in these disorders and its potential therapeutic effects. Additionally, research should be conducted to optimize the synthesis method of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine and to develop more efficient administration methods. Overall, N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
In conclusion, N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is straightforward, and it has been extensively studied for its efficacy in treating various diseases. Further research is needed to fully understand the mechanism of action of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine involves the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with cycloheptylamine in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been reported in several scientific journals, and the method has been optimized for large-scale production.
Scientific Research Applications
N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications. Several research studies have demonstrated the efficacy of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine in treating various diseases, including cancer, inflammation, and neurological disorders. N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
properties
IUPAC Name |
N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3/c13-12(14,15)10-7-8-16-11(18-10)17-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYOZMPDBWGNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(4-methylsulfanylphenyl)methyl]methanesulfonamide](/img/structure/B7567624.png)


![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567644.png)




![5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7567689.png)
![N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide](/img/structure/B7567695.png)

![N-[2-(N-methylanilino)ethyl]butanamide](/img/structure/B7567714.png)
![2-[(2-Fluorophenyl)methyl-methylamino]pyridine-4-carbonitrile](/img/structure/B7567721.png)
